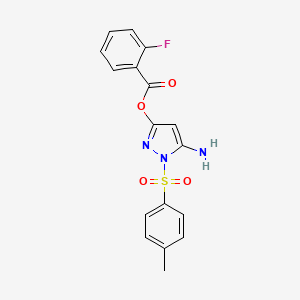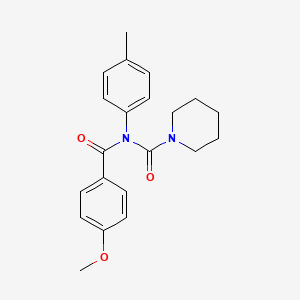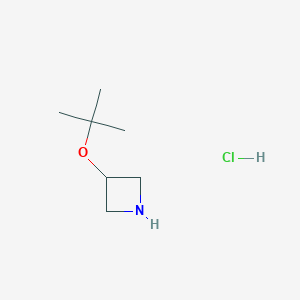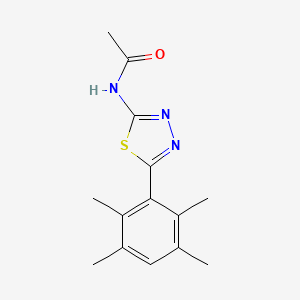
N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)thiophene-2-sulfonamide, commonly known as AMTS, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. AMTS is a sulfonamide derivative that is synthesized through a multi-step process involving several chemical reactions.
Mécanisme D'action
The exact mechanism of action of AMTS is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. AMTS has also been found to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV.
Biochemical and Physiological Effects:
AMTS has been found to have no significant toxicity or adverse effects on normal cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, AMTS has been found to inhibit the production of inflammatory cytokines, which are molecules that play a role in the development of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using AMTS in scientific research is its low toxicity and lack of adverse effects on normal cells. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for further research on AMTS. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further studies are needed to fully understand the mechanism of action of AMTS and optimize its therapeutic potential. Another area of interest is the development of AMTS derivatives with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of AMTS involves a multi-step process that begins with the reaction of 2-bromo-5-methylthiophene with 2-amino-2-methyl-1-propanol to form the corresponding amine. This intermediate is then reacted with 1,3,5,7-tetraoxo-2,6-diazabicyclo[2.2.2]octane to form the desired sulfonamide derivative. The final step involves the reaction of the sulfonamide intermediate with 2-methoxyadamantane-2-carboxylic acid, followed by deprotection to obtain AMTS.
Applications De Recherche Scientifique
AMTS has shown potential therapeutic applications in various scientific research studies. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also been studied for its antiviral properties, particularly against the human immunodeficiency virus (HIV). Additionally, AMTS has been found to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S2/c1-20-16(10-17-22(18,19)15-3-2-4-21-15)13-6-11-5-12(8-13)9-14(16)7-11/h2-4,11-14,17H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFNFMQYBLMDLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNS(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-((2-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2906706.png)


![3-Methyl-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]quinazolin-4-one](/img/structure/B2906711.png)
![2-(2,6-difluorophenyl)-4-[(E)-1-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-oxazol-5(4H)-one](/img/structure/B2906713.png)
![7-[(2-chlorobenzyl)amino]-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2906715.png)
![N-[1-(benzenesulfonyl)-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2906716.png)




![Lithium 1-isopropyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2906726.png)

